

An In-depth Technical Guide to the Discovery and Development of Lanabecestat (AZD3293)

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An important note on nomenclature: While the initial query focused on AZD-3289, extensive research indicates that the preponderance of publicly available scientific and clinical data pertains to AZD3293, also known as lanabecestat. It is highly probable that "AZD-3289" is either an earlier internal designation, a related but less-developed compound, or a typographical error in some publications. One source even labels a chemical structure as AZD-3289 in a paper focused on AZD3293.[1][2] This guide will therefore focus on the well-documented history of lanabecestat (AZD3293), a potent BACE1 inhibitor developed for the treatment of Alzheimer's disease.

Lanabecestat (AZD3293) emerged from a collaboration between AstraZeneca and Eli Lilly and Company as a potential disease-modifying therapy for Alzheimer's disease.[3][4] The therapeutic rationale was based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid- β (A β) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[5] Lanabecestat is an orally active, brain-permeable inhibitor of the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1).[3][5][6] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of A β peptides.[7][8] By inhibiting BACE1, lanabecestat was designed to reduce the production of A β , thereby slowing or preventing the progression of Alzheimer's disease.[9]

Preclinical Discovery and Characterization

Foundational & Exploratory





Lanabecestat was identified as a potent BACE1 inhibitor with a unique pharmacological profile, characterized by high permeability and markedly slow off-rate kinetics.[5][6] Preclinical studies demonstrated its efficacy in various cellular and animal models.

In Vitro Potency: The inhibitory activity of lanabecestat was confirmed in multiple in vitro assays, including primary cortical neurons.[6] It exhibited high affinity for both human BACE1 (hBACE1) and BACE2.[10]

In Vivo Efficacy: In vivo studies in mice, guinea pigs, and dogs showed that oral administration of lanabecestat resulted in significant, dose- and time-dependent reductions in A β 40 and A β 42 concentrations in the plasma, cerebrospinal fluid (CSF), and brain.[5][6] A key finding from these preclinical models was the prolonged pharmacodynamic effect, which was attributed to the slow off-rate of the compound from the BACE1 enzyme.[6] This suggested the potential for less frequent dosing in clinical settings.[11]

Clinical Development

The clinical development program for lanabecestat was extensive, encompassing multiple Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Studies: Initial Phase 1 trials in healthy volunteers and patients with Alzheimer's disease demonstrated that lanabecestat was generally well-tolerated across a range of single and multiple ascending doses.[7][8][11] These studies confirmed robust, dose-dependent reductions in plasma and CSF A β levels.[11] Notably, a once-weekly dosing regimen was found to be effective in suppressing plasma A β , a unique feature among BACE1 inhibitors.[11]

Phase 2/3 and Phase 3 Studies: The clinical development of lanabecestat rapidly progressed to large-scale pivotal trials.[7] In September 2014, AstraZeneca and Eli Lilly and Company announced a collaboration to co-develop the compound.[3] The program largely bypassed a traditional Phase 2 and moved into a large Phase 2/3 study called AMARANTH.[7] This was followed by a second Phase 3 trial, DAYBREAK-ALZ.[4][7] In August 2016, the FDA granted Fast Track designation to lanabecestat for the treatment of Alzheimer's disease.[4]

AMARANTH (NCT02245737): This was a Phase 2/3 study that enrolled over 2,200 patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's dementia).[7][12][13][14] The trial was designed to assess the efficacy and







safety of two doses of lanabecestat (20 mg and 50 mg) compared to placebo over two years. [7][12]

 DAYBREAK-ALZ (NCT02783573): This Phase 3 study enrolled nearly 1,900 patients with mild Alzheimer's disease dementia and had a similar design to the AMARANTH trial.[7][13]
 [14]

Discontinuation of Clinical Trials: In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the Phase 3 clinical trials for lanabecestat.[13][14] The decision was based on the recommendation of an independent data monitoring committee, which concluded that both the AMARANTH and DAYBREAK-ALZ trials were unlikely to meet their primary endpoints upon completion.[13][14] The discontinuation was not due to safety concerns.[14] Subsequent analysis of the trial data confirmed that lanabecestat did not slow cognitive or functional decline in patients with early and mild Alzheimer's disease.[12]

Quantitative Data Summary



Parameter	Value	Species/Study Population	Source
Preclinical Data			
hBACE1 Inhibition (Ki)	0.4 nM	In vitro	[10]
hBACE2 Inhibition (Ki)	0.8 nM	In vitro	[10]
hCatD Inhibition (Ki)	3797 nM	In vitro	[10]
Phase 1 Clinical Data			
Plasma Aβ40 and Aβ42 Reduction (single dose ≥5 mg)	≥70%	Healthy Volunteers	[11]
Plasma Aβ Reduction (multiple doses)	≥64% (15 mg), ≥78% (≥50 mg)	Elderly Subjects & AD Patients	[11]
CSF Aβ Reduction (multiple doses)	≥51% (15 mg), ≥76% (≥50 mg)	Elderly Subjects & AD Patients	[11]
Phase 3 Clinical Trial Outcomes			
Change in ADAS- Cog13 Score	No significant difference from placebo	AMARANTH & DAYBREAK-ALZ trials	[12]
Change in ADCS- iADL Score	No significant difference from placebo	AMARANTH & DAYBREAK-ALZ trials	[12]
Adverse Events	Psychiatric events, weight loss, hair color changes more frequent with lanabecestat	AMARANTH & DAYBREAK-ALZ trials	[12]

Experimental Protocols







Biacore Assays for Binding Kinetics: The binding properties of lanabecestat to hBACE1 were characterized using three different Biacore assays: direct binding, single-cycle kinetics, and displacement. These experiments were crucial in determining the compound's high affinity and slow off-rate. In the displacement assay, a known BACE inhibitor, AZD3839, was used to gradually replace lanabecestat, confirming the reversibility of binding over a prolonged period.

[6]

In Vivo A β Measurements in Animal Models: To assess the in vivo efficacy of lanabecestat, various animal models, including mice, guinea pigs, and dogs, were used. Following oral administration of the compound, brain, plasma, and CSF samples were collected at different time points. The concentrations of A β 40, A β 42, and soluble APP β (sA β PP β) were measured using sensitive immunoassays to determine the dose- and time-dependent effects of the drug. [5][6]

Phase 1 Single and Multiple Ascending Dose Studies: The initial clinical evaluation of lanabecestat involved randomized, double-blind, placebo-controlled studies. In the single ascending dose (SAD) study, healthy volunteers received doses ranging from 1 to 750 mg. The multiple ascending dose (MAD) study evaluated once-daily and once-weekly dosing regimens in elderly subjects and patients with mild to moderate Alzheimer's disease. Pharmacokinetic parameters, as well as plasma and CSF Aβ levels, were assessed at various time points.[8][11]

Phase 3 Efficacy and Safety Trials (AMARANTH and DAYBREAK-ALZ): These were large-scale, randomized, placebo-controlled trials. Patients were randomized to receive either 20 mg or 50 mg of lanabecestat, or a placebo, once daily. The primary outcome measure was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). Secondary outcomes included measures of functional ability, such as the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL) inventory.[12][13][14]

Visualizations

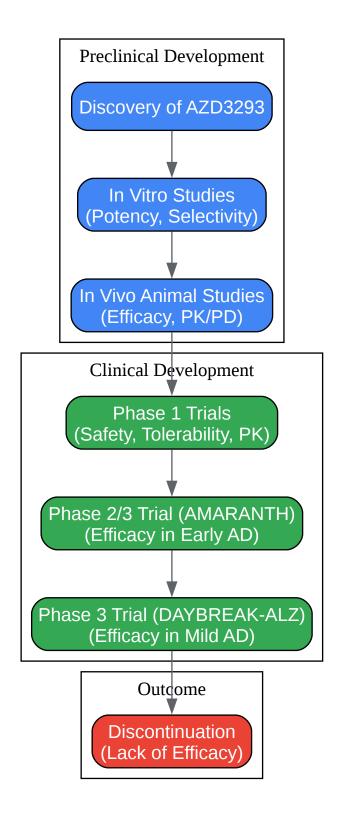




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Caption: BACE1 signaling pathway and the inhibitory action of Lanabecestat.





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Caption: The development workflow of Lanabecestat (AZD3293).



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